molecular formula C9H9ClN2O2 B3114614 4-(Ethoxycarbonyl)benzene-1-diazonium chloride CAS No. 2028-79-7

4-(Ethoxycarbonyl)benzene-1-diazonium chloride

Cat. No.: B3114614
CAS No.: 2028-79-7
M. Wt: 212.63 g/mol
InChI Key: WHFLPHUXBSSZAL-UHFFFAOYSA-M
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Description

4-(Ethoxycarbonyl)benzene-1-diazonium chloride is an aromatic diazonium salt. Diazonium salts are known for their versatility in organic synthesis, particularly in the formation of azo compounds and in various substitution reactions. This compound is characterized by the presence of a diazonium group (-N₂⁺Cl⁻) attached to a benzene ring, which also bears an ethoxycarbonyl group (-COOEt).

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Ethoxycarbonyl)benzene-1-diazonium chloride is typically synthesized through the diazotization of 4-(ethoxycarbonyl)aniline. The process involves the reaction of 4-(ethoxycarbonyl)aniline with nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid, at low temperatures (0-5°C) to form the diazonium salt .

Industrial Production Methods

In an industrial setting, the preparation of this compound follows similar principles but on a larger scale. The reaction conditions are carefully controlled to ensure the stability of the diazonium salt, which can be sensitive to temperature and light. The use of automated systems for the addition of reagents and temperature control is common to maintain consistency and safety.

Chemical Reactions Analysis

Types of Reactions

4-(Ethoxycarbonyl)benzene-1-diazonium chloride undergoes several types of reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Ethoxycarbonyl)benzene-1-diazonium chloride is unique due to the presence of the ethoxycarbonyl group, which can influence the reactivity and selectivity of the compound in various reactions. This functional group can also provide additional sites for further chemical modifications, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

4-ethoxycarbonylbenzenediazonium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N2O2.ClH/c1-2-13-9(12)7-3-5-8(11-10)6-4-7;/h3-6H,2H2,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHFLPHUXBSSZAL-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)[N+]#N.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70493506
Record name 4-(Ethoxycarbonyl)benzene-1-diazonium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70493506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2028-79-7
Record name 4-(Ethoxycarbonyl)benzene-1-diazonium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70493506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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